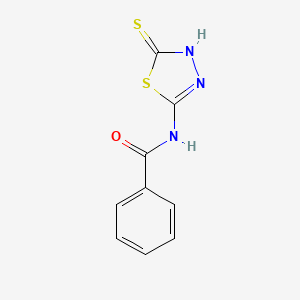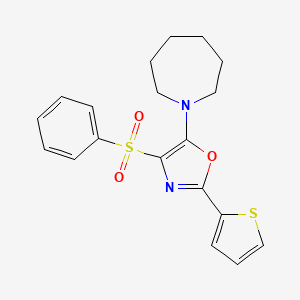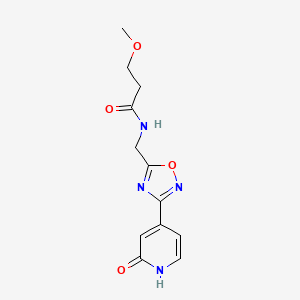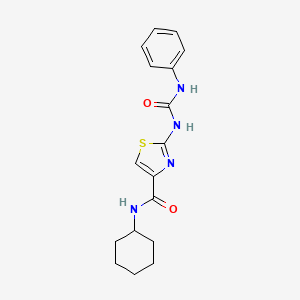![molecular formula C14H15N3OS2 B2680320 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 315692-61-6](/img/structure/B2680320.png)
4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar thieno[2,3-d]pyrimidin-4-yl compounds are often synthesized through cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using X-ray diffraction . This technique allows for the determination of the crystal and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .Physical And Chemical Properties Analysis
Based on similar compounds, it can be inferred that the compound is likely to be a solid at room temperature . The solubility and other physical properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds with structural features akin to the queried chemical have been explored for their anticancer properties. Novel pyrazolopyrimidines derivatives, for instance, have shown promise as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing significant activity (Rahmouni et al., 2016). Similarly, enaminones used as building blocks for the synthesis of substituted pyrazoles have been tested for antitumor activities, exhibiting inhibitory effects against human breast and liver carcinoma cell lines (Riyadh, 2011).
Anti-inflammatory Applications
Some thienopyrimidinone derivatives have been synthesized with an aim towards anti-inflammatory applications. These compounds, often characterized by their bridgehead nitrogen heterocycles, have demonstrated good in vitro antibacterial and antifungal activities, suggesting their utility as potential therapeutic agents in treating inflammation-related conditions (Gaber & Moussa, 2011).
Antimicrobial Applications
The antimicrobial properties of similar compounds have also been extensively studied. Novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton, for instance, showed promising in vitro antibacterial and antifungal activities. These activities were particularly notable against strains of Gram-positive and Gram-negative bacteria as well as fungi, with some compounds displaying high inhibition levels (Gaber & Moussa, 2011). Additionally, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, reinforcing the potential of these compounds as antibacterial agents (Abdel-rahman et al., 2002).
Propiedades
IUPAC Name |
4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-7-10(4)20-14-12(7)13(15-6-16-14)19-5-11-8(2)17-18-9(11)3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOMTCOYNJBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)

![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)
![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)





![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)

